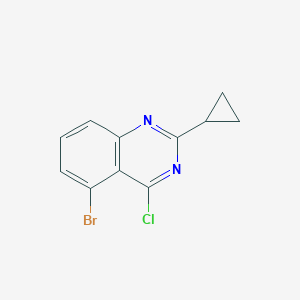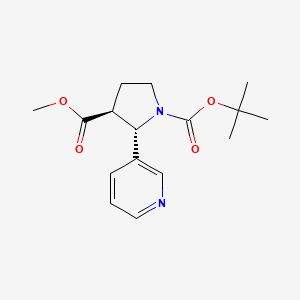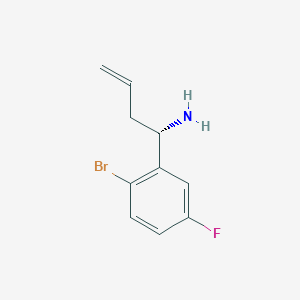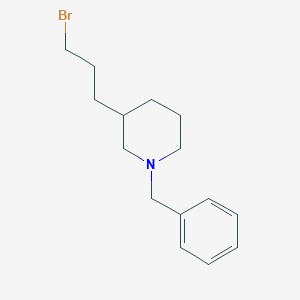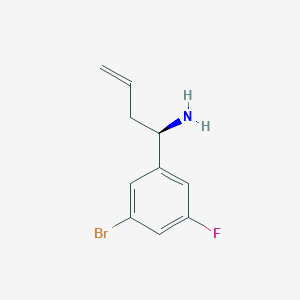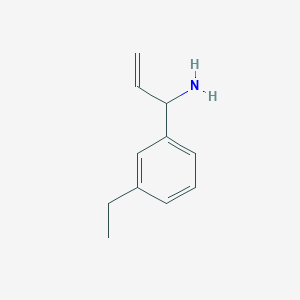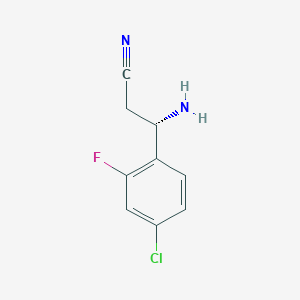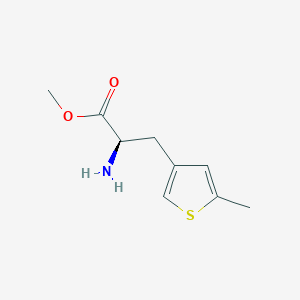
(R)-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate” is a chiral compound with the following structural formula:
This compound
This compound belongs to the class of amino acid derivatives and contains an amino group, a carboxylic acid group, and a thiophene ring. It is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes:: The synthesis of “®-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate” involves several steps. One common synthetic route includes the following reactions:
-
Thiophene Ring Formation: : Thiophene-3-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with methylamine to yield the methyl ester of the thiophene carboxylic acid.
-
Chiral Resolution: : The racemic mixture of the methyl ester is resolved into its enantiomers using chiral chromatography or other methods.
-
Amide Formation: : The ®-enantiomer is selectively converted into the amide by reacting it with ammonia or an amine.
Industrial Production:: Large-scale production of this compound typically involves optimized synthetic routes, efficient resolution techniques, and purification processes.
Chemical Reactions Analysis
Reactions::
Oxidation: The thiophene ring can undergo oxidation using reagents like m-chloroperbenzoic acid to form the corresponding sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
- Thiophene ring oxidation: m-chloroperbenzoic acid, mild conditions.
- Carbonyl reduction: LiAlH₄, anhydrous conditions.
- Nucleophilic substitution: Various amines or nucleophiles, appropriate solvents.
Major Products:: The major products depend on the specific reaction conditions and starting materials. Examples include the sulfoxide, sulfone, and amide derivatives.
Scientific Research Applications
Medicinal Chemistry: “®-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate” may serve as a scaffold for designing novel drugs targeting specific receptors or enzymes.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Materials Science: The thiophene moiety contributes to its electronic properties, making it useful in organic electronics.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For example, in drug design, it may interact with specific protein targets, modulating cellular pathways.
Comparison with Similar Compounds
“®-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate” shares similarities with other thiophene-containing compounds, but its unique stereochemistry sets it apart.
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(5-methylthiophen-3-yl)propanoate |
InChI |
InChI=1S/C9H13NO2S/c1-6-3-7(5-13-6)4-8(10)9(11)12-2/h3,5,8H,4,10H2,1-2H3/t8-/m1/s1 |
InChI Key |
LGPQWLMSYBEAFC-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC(=CS1)C[C@H](C(=O)OC)N |
Canonical SMILES |
CC1=CC(=CS1)CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B13037635.png)
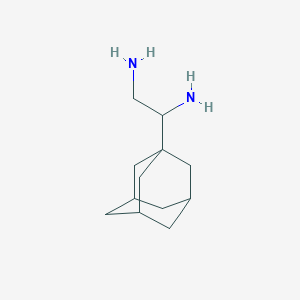
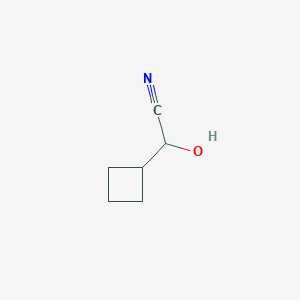

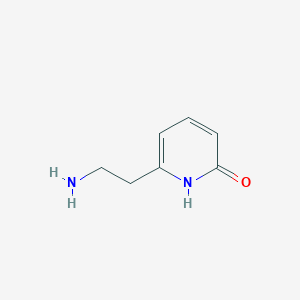
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)

